2-Cyano-N'-[(E)-[4-(2-methylpropoxy)phenyl]methylidene]acetohydrazide
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Overview
Description
2-Cyano-N’-[(E)-[4-(2-methylpropoxy)phenyl]methylidene]acetohydrazide is an organic compound with a complex structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a cyano group, an acetohydrazide moiety, and a substituted phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N’-[(E)-[4-(2-methylpropoxy)phenyl]methylidene]acetohydrazide typically involves the reaction of cyanoacetohydrazide with an appropriate aldehyde or ketone. The reaction is usually carried out in a solvent such as methanol or ethanol, and a catalyst like triethylamine may be used to facilitate the reaction . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-N’-[(E)-[4-(2-methylpropoxy)phenyl]methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-Cyano-N’-[(E)-[4-(2-methylpropoxy)phenyl]methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a drug candidate or a pharmacological tool.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Cyano-N’-[(E)-[4-(2-methylpropoxy)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets. The cyano group and acetohydrazide moiety can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide
- 2-Cyano-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide
- 2-Cyano-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide
Uniqueness
2-Cyano-N’-[(E)-[4-(2-methylpropoxy)phenyl]methylidene]acetohydrazide is unique due to the presence of the 2-methylpropoxy group on the phenyl ring. This substitution can influence its chemical reactivity, biological activity, and physical properties, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C14H17N3O2 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
2-cyano-N-[(E)-[4-(2-methylpropoxy)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C14H17N3O2/c1-11(2)10-19-13-5-3-12(4-6-13)9-16-17-14(18)7-8-15/h3-6,9,11H,7,10H2,1-2H3,(H,17,18)/b16-9+ |
InChI Key |
UMCXTMFVBUKDQO-CXUHLZMHSA-N |
Isomeric SMILES |
CC(C)COC1=CC=C(C=C1)/C=N/NC(=O)CC#N |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C=NNC(=O)CC#N |
Origin of Product |
United States |
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